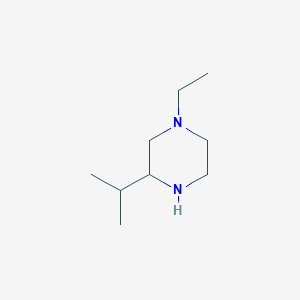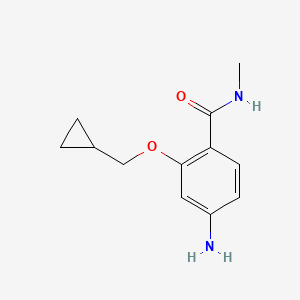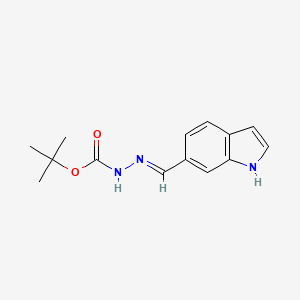
tert-butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate
Vue d'ensemble
Description
“tert-butyl N-(1H-indol-6-yl)carbamate” is a chemical compound with the CAS number 885273-73-4 . It is also known by other synonyms such as “tert-butyl 1H-indol-6-yl-carbamate”, “Carbamic acid,N-1H-indol-6-yl-,1,1-dimethylethyl ester”, and "(1H-INDOL-6-YL)-CARBAMIC ACID TERT-BUTYL ESTER" .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(1H-indol-6-yl)carbamate” is represented by the molecular formula C14H18N2O2 .Applications De Recherche Scientifique
Fluorescent Sensing Applications
- The compound has been studied for its potential in fluorescent sensing. One of the related compounds, tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate (L1), demonstrates significant fluorescent properties and can coordinate with Zn(II) ions, making it useful as a ratiometric fluorescent sensor (Formica et al., 2018).
Potential in Organic Synthesis
- Research shows the utility of tert-butyl hydrazinecarboxylate derivatives in organic synthesis. For instance, synthesis involving t-butyl carbazate and aldehydes has led to the creation of compounds like (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate, which have been analyzed for structural properties and theoretical calculations (Bhat et al., 2019).
Chemical Synthesis and Characterization
- The tert-butyl hydrazinecarboxylate group is integral in synthesizing various complex chemical structures. An example includes the synthesis of hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione and related compounds (Obreza & Urleb, 2003).
Applications in Chemical Reactions
- Research into tert-butyl hydrazinecarboxylate derivatives also extends to their application in specific chemical reactions. For instance, 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole synthesis involves the use of tert-butylphenyl hydrazine hydrochloride (Falke et al., 2011).
Functionalization in Organic Chemistry
- The tert-butyl hydrazinecarboxylate group finds application in the functionalization of organic molecules, such as in the preparation of quinoxaline-3-carbonyl compounds, indicating a broad utility in organic chemistry (Xie et al., 2019).
Versatility in Synthesis
- The compound and its derivatives show versatility in synthesis, evident from the preparation of various benzaldehyde N-(phenylmethylidene)-hydrazones (Obreza & Urleb, 2002).
Mécanisme D'action
Indoles
The compound contains an indole group, which is a common structure in many natural and synthetic molecules with biological activity. Indoles are found in a wide variety of organisms and are part of the structures of alkaloids, dyes, and drugs .
Carbamates
The compound is a type of carbamate. Carbamates are often used in pesticides and have effects on the immune system . They can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity .
tert-Butyl carbamates (Boc)
The compound is a tert-butyl carbamate, also known as a Boc-protected amine . Boc groups are used in organic synthesis to protect amines while other reactions are being carried out . They are stable towards most nucleophiles and bases .
Propriétés
IUPAC Name |
tert-butyl N-[(E)-1H-indol-6-ylmethylideneamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-16-9-10-4-5-11-6-7-15-12(11)8-10/h4-9,15H,1-3H3,(H,17,18)/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPUHYCXEZWRLF-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



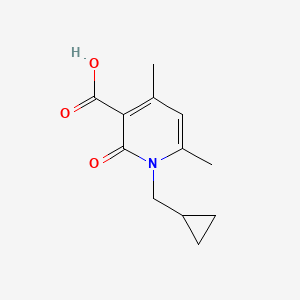

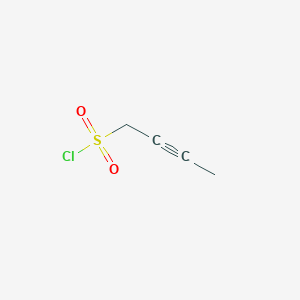

![8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443964.png)
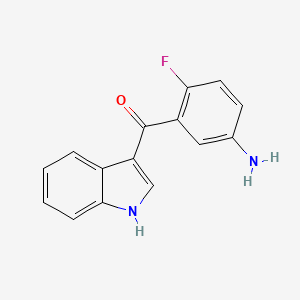

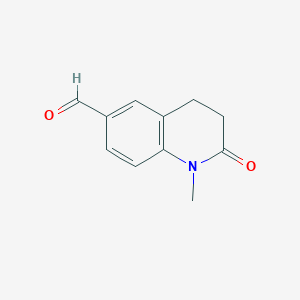
amino}cyclobutane-1-carboxylic acid](/img/structure/B1443970.png)
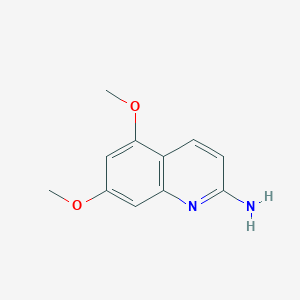
![2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B1443976.png)

